molecular formula C19H17N7O2S B2748683 N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide CAS No. 1203033-26-4

N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide

Cat. No. B2748683
M. Wt: 407.45
InChI Key: BFTKNZBNAHEDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, product, or catalyst .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, reactivity, and stereochemistry, would also be studied .

Scientific Research Applications

Insecticidal Applications

One study explored the synthesis and insecticidal assessment of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research indicates the potential of such compounds in agricultural pest management.

Coordination Complexes and Antioxidant Activity

Another study reported on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activities, underscoring their potential in oxidative stress mitigation (Chkirate et al., 2019).

Antimicrobial and Antifungal Efficacy

Research on pyrazole-imidazole-triazole hybrids highlighted their promising antimicrobial and antifungal properties. Notably, one compound outperformed the reference drug Fluconazole against A. niger, suggesting a new avenue for developing antifungal agents (Punia et al., 2021).

Analgesic Properties

The synthesis of novel thiazole derivatives has revealed their analgesic potential. Compounds incorporating a pyrazole moiety showed significant analgesic activities, offering a basis for new pain management solutions (Saravanan et al., 2011).

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve in vitro tests, animal studies, and, if applicable, clinical trials .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. If the compound is biologically active, this could involve clinical trials to test its efficacy and safety in humans .

properties

IUPAC Name

N-methyl-2-[2-[[2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2S/c1-20-16(27)8-12-11-29-19(23-12)25-17(28)10-26-15-5-3-2-4-13(15)24-18(26)14-9-21-6-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,20,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTKNZBNAHEDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide

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